molecular formula C8H6Cl2F2O B1402179 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene CAS No. 1404194-99-5

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene

Cat. No. B1402179
M. Wt: 227.03 g/mol
InChI Key: GTUVWKWDCNPBQV-UHFFFAOYSA-N
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Description

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene, also known as 4-chloro-2-[chloro(difluoro)-methoxy]-1-methylbenzene, is a highly versatile molecule that has been used for a wide range of scientific research applications. It is a colorless and volatile liquid with a boiling point of 111°C and a melting point of -13°C. It is a member of the family of compounds known as aromatic hydrocarbons, which are compounds that contain a benzene ring with one or more substituents. 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene is synthesized through a reaction of chloroform with difluoromethoxybenzene in the presence of an acid catalyst.

Scientific Research Applications

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as an intermediate in the synthesis of a variety of organic compounds, including polymers and dyes. Additionally, it has been used as a starting material for the synthesis of a variety of organometallic compounds.

Mechanism Of Action

The mechanism of action of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene[chloro(difluoro)-methoxy]-1-methyl-benzene is not well understood. However, it is believed that the molecule acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form bonds with other molecules, such as organic compounds. Additionally, it is believed that the molecule can act as a catalyst, meaning that it can speed up chemical reactions by providing a pathway for the reactants to more quickly reach their products.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene[chloro(difluoro)-methoxy]-1-methyl-benzene are not well understood. However, it is believed that the molecule can act as a Lewis acid, meaning that it can interact with other molecules in the body and potentially affect their activity. Additionally, it is believed that the molecule can act as a catalyst, meaning that it can speed up biochemical reactions in the body.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene[chloro(difluoro)-methoxy]-1-methyl-benzene in laboratory experiments include its low cost, its availability, and its versatility. Additionally, its low boiling point and low melting point make it easy to handle and store. However, there are some limitations to using this molecule in laboratory experiments. For example, its volatility can make it difficult to work with in closed systems, and its reactivity can make it difficult to control. Additionally, it can be toxic if not handled properly.

Future Directions

The future directions for 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene[chloro(difluoro)-methoxy]-1-methyl-benzene research include further investigation into its biochemical and physiological effects, its potential applications in drug development, and its potential applications in the synthesis of new compounds. Additionally, further research into its mechanism of action and its reactivity could help to identify new uses for the molecule. Additionally, further research into its safety and toxicity could help to identify potential hazards associated with its use. Finally, further research into its environmental fate and its potential

properties

IUPAC Name

4-chloro-2-[chloro(difluoro)methoxy]-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUVWKWDCNPBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 2
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene
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Reactant of Route 6
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene

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